molecular formula C16H19BS B14586364 (Butylsulfanyl)(diphenyl)borane CAS No. 61209-21-0

(Butylsulfanyl)(diphenyl)borane

Cat. No.: B14586364
CAS No.: 61209-21-0
M. Wt: 254.2 g/mol
InChI Key: ATBFBCOIZRCDCP-UHFFFAOYSA-N
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Description

(Butylsulfanyl)(diphenyl)borane is an organoboron compound that features a boron atom bonded to a butylsulfanyl group and two phenyl groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylsulfanyl)(diphenyl)borane typically involves the reaction of diphenylborane with a butylsulfanyl precursor. One common method is the reaction of diphenylborane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the borane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Butylsulfanyl)(diphenyl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halides and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Reduced organic compounds with the boron atom intact.

    Substitution: Various substituted borane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Butylsulfanyl)(diphenyl)borane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure allows for selective reactions, making it a valuable tool for chemists.

Biology and Medicine

In biology and medicine, organoboron compounds like this compound are explored for their potential as therapeutic agents. Their ability to interact with biological molecules and pathways opens up possibilities for drug development and diagnostic applications.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Butylsulfanyl)(diphenyl)borane involves its ability to form stable complexes with other molecules. The boron atom, with its empty p-orbital, can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The butylsulfanyl group provides additional stability and reactivity, allowing for selective reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylborane: Similar in structure but with three phenyl groups instead of a butylsulfanyl group.

    Phenylboronic Acid: Contains a boronic acid group instead of a butylsulfanyl group.

    Butylboronic Acid: Similar but with a boronic acid group and a butyl group.

Uniqueness

(Butylsulfanyl)(diphenyl)borane is unique due to the presence of the butylsulfanyl group, which imparts distinct reactivity and stability compared to other organoboron compounds. This uniqueness makes it a valuable reagent in specific chemical reactions and applications.

Properties

CAS No.

61209-21-0

Molecular Formula

C16H19BS

Molecular Weight

254.2 g/mol

IUPAC Name

butylsulfanyl(diphenyl)borane

InChI

InChI=1S/C16H19BS/c1-2-3-14-18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

ATBFBCOIZRCDCP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)SCCCC

Origin of Product

United States

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